3-Descyano febuxostat-d9

Description

Contextualization as a Chemical Analog and Research Standard in Pharmaceutical Sciences

3-Descyano-d9-febuxostat serves as a crucial chemical analog and research standard in pharmaceutical sciences. smolecule.com It is a deuterated form of 3-Descyano febuxostat (B1672324), which is itself an impurity of the active pharmaceutical ingredient (API) febuxostat. cymitquimica.com Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, an enzyme responsible for the production of uric acid in the body. openaccessjournals.compatsnap.com By inhibiting this enzyme, febuxostat effectively lowers serum uric acid levels, making it a key therapeutic agent for managing hyperuricemia and gout. openaccessjournals.compatsnap.com

The deuterated analog, 3-Descyano-d9-febuxostat, is not intended for therapeutic use but is indispensable for research and quality control. Its primary function is as an internal standard in analytical methodologies, particularly in pharmacokinetic studies and for ensuring the quality and purity of febuxostat drug products. smolecule.com The stable isotope labeling with deuterium (B1214612) enhances its utility in these applications, providing a reliable reference for accurate quantification. smolecule.com

Rationale for Investigative Research on Deuterated Febuxostat Analogs

The investigation into deuterated febuxostat analogs like 3-Descyano-d9-febuxostat is driven by the need for highly accurate and sensitive analytical methods in drug development and clinical monitoring. pharmaffiliates.comlgcstandards.com Deuterated compounds exhibit nearly identical chemical properties to their non-deuterated counterparts but have a higher mass. smolecule.com This mass difference is the cornerstone of their application in isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.

When used as an internal standard, a known amount of the deuterated analog is added to a biological sample (e.g., plasma, urine) before processing. During analysis by techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated and non-deuterated compounds co-elute but are distinguished by their different mass-to-charge ratios. This allows for precise correction of any sample loss during extraction and accounts for variations in instrument response, leading to highly reliable and reproducible measurements of the target analyte. nih.gov

Overview of Key Academic Research Domains

The utility of 3-Descyano-d9-febuxostat spans several key areas of academic and industrial research, as detailed in the following subsections.

Synthetic Chemistry Investigations

The synthesis of 3-Descyano-d9-febuxostat and its non-deuterated precursor, 3-Descyano febuxostat, involves multi-step chemical processes. Research in this area focuses on developing efficient and scalable synthetic routes. For instance, a common approach to synthesizing the core febuxostat structure involves the reaction of a substituted phenyl precursor with a thiazole (B1198619) derivative. google.com The synthesis of 3-Descyano febuxostat, which lacks the cyano group of febuxostat, requires a different starting material or a decyanation step. The introduction of the nine deuterium atoms in 3-Descyano-d9-febuxostat is typically achieved by using deuterated reagents, such as deuterated isobutanol, during the synthesis. smolecule.com The development of these synthetic methods is crucial for making these important research tools readily available. acs.org

Advanced Analytical Methodologies

The primary application of 3-Descyano-d9-febuxostat is in the development and validation of advanced analytical methods. smolecule.comclearsynth.com It is frequently used as an internal standard in LC-MS/MS assays designed to quantify febuxostat and its metabolites in biological fluids. nih.gov These methods are essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion (ADME) of febuxostat. smolecule.comnih.gov The use of a stable isotope-labeled internal standard like 3-Descyano-d9-febuxostat ensures the high sensitivity, specificity, and accuracy required for regulatory submissions and clinical research. synzeal.comsynzeal.com

Biochemical Transformation Studies (Chemical Aspects)

While 3-Descyano-d9-febuxostat itself is not the primary subject of biochemical transformation studies, its use as an internal standard facilitates the investigation of the metabolic fate of febuxostat. smolecule.com Febuxostat undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes (CYP1A2, CYP2C8, and CYP2C9) and glucuronidation. patsnap.comeuropa.eu By enabling accurate quantification of the parent drug and its various metabolites, deuterated standards help researchers to elucidate these complex metabolic pathways. europa.eu Understanding the biochemical transformations of febuxostat is critical for assessing potential drug-drug interactions and individual variability in drug response. europa.eu

Role in Isotopic Labeling Applications

The core value of 3-Descyano-d9-febuxostat lies in its role as an isotopically labeled compound. smolecule.compharmaffiliates.comlgcstandards.com The nine deuterium atoms provide a significant mass shift, making it an ideal internal standard for mass spectrometry. smolecule.com This isotopic labeling does not alter the fundamental chemical behavior of the molecule, ensuring that it mimics the analyte of interest during sample preparation and analysis. smolecule.com The stability of the carbon-deuterium bond ensures that the isotopic label is retained throughout the analytical process. This application is a cornerstone of modern bioanalytical chemistry, enabling the generation of high-quality data for drug development and research. caymanchem.com

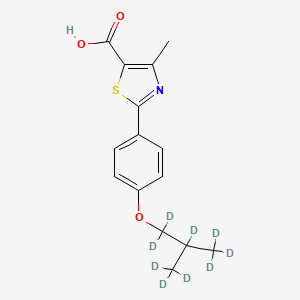

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17NO3S |

|---|---|

Molecular Weight |

300.42 g/mol |

IUPAC Name |

2-[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18)/i1D3,2D3,8D2,9D |

InChI Key |

ZDKJCYASUIQELO-KIROAFHOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Structural Confirmation and Elucidation of Synthetic Products

The definitive confirmation of the chemical structure of the synthesized 3-Descyano febuxostat-d9 is achieved through a combination of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Validation

NMR spectroscopy is fundamental for validating the chemical structure of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show the characteristic signals for the aromatic protons and the methyl group on the thiazole (B1198619) ring. Crucially, the signals corresponding to the isobutoxy group's protons (at approximately 0.9-1.0 ppm for the methyl groups and 3.7-3.8 ppm for the methylene group) should be absent or significantly diminished, confirming the high level of deuteration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display signals for all the carbon atoms in the molecule. The signals for the deuterated isobutoxy carbons would exhibit splitting into multiplets due to coupling with deuterium (B1214612) (a spin-1 nucleus) and a decrease in intensity, providing further evidence of successful deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, and the spectrum would show signals corresponding to the deuterated positions, confirming the location of the deuterium labels.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. The experimentally determined mass should be within a few parts per million (ppm) of the calculated theoretical mass for the molecular formula C₁₅H₈D₉NO₃S.

Table 2: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₈D₉NO₃S |

| Calculated Monoisotopic Mass | 300.1802 |

| Measured Mass (Hypothetical) | 300.1800 |

| Mass Accuracy (ppm) | < 1 |

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. The fragmentation pathways can provide additional structural information and confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

O-H stretch: A broad band around 2500-3300 cm⁻¹ for the carboxylic acid.

C=O stretch: A strong absorption around 1700 cm⁻¹ for the carboxylic acid carbonyl group.

C-D stretch: The presence of C-D bonds from the deuterated isobutoxy group would give rise to characteristic stretching vibrations in the region of 2100-2250 cm⁻¹, which are absent in the non-deuterated analog.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

C-O stretch: An absorption band for the ether linkage around 1250 cm⁻¹.

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Separation Techniques for 3-Descyano Febuxostat-d9

Chromatographic techniques are fundamental for separating this compound from the analyte of interest and other matrix components. As a deuterated analog, its chromatographic behavior is nearly identical to the non-deuterated form, 3-Descyano febuxostat (B1672324). chromatographyonline.com Therefore, methods developed for febuxostat and its related substances are directly applicable.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of febuxostat and its impurities. oup.comijrpc.comijrpb.comwisdomlib.org These methods are designed to be stability-indicating, meaning they can separate the active ingredient from its degradation products and related substances. oup.com For this compound, an HPLC system would typically employ a C18 or C8 stationary phase to achieve effective separation. oup.comijrpc.com Isocratic or gradient elution modes can be used, depending on the complexity of the sample matrix. nih.govoup.com

Example HPLC Parameters for Related Compounds:

Column: C18 (250 mm x 4.6 mm, 5 µm) oup.comijrpb.com

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate (B1210297), ammonium (B1175870) acetate, or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). oup.comijrpc.comsphinxsai.com

Flow Rate: Typically in the range of 1.0 to 1.2 mL/min. oup.comijrpc.com

Detection: UV detection, often around 315 nm or 275 nm. ijrpb.comijpbs.com

Retention Time: The retention time for febuxostat in various methods is reported to be around 3 to 4 minutes, with impurities eluting at different times depending on their polarity. oup.comijrpc.com

| Parameter | Typical Conditions for Febuxostat & Impurities Analysis | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8 | oup.comijrpc.com |

| Mobile Phase Composition | Acetonitrile/Methanol (B129727) and Aqueous Buffers (Phosphate, Acetate) | oup.comijrpc.comsphinxsai.com |

| Elution Mode | Isocratic or Gradient | nih.govoup.com |

| Flow Rate | 1.0 - 1.2 mL/min | oup.comijrpc.com |

| Detection Wavelength | ~254-320 nm | oup.comijrpc.comijrpb.com |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter run times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). researchgate.net UPLC methods have been successfully developed for the determination of febuxostat and its potential genotoxic impurities. researchgate.net A UPLC method for analyzing this compound would provide rapid and efficient separation, which is particularly advantageous in high-throughput research environments.

Example UPLC Parameters for Related Compounds:

Column: Zorbax RRHD Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) researchgate.net

Mobile Phase: Gradient elution using trifluoroacetic acid, acetonitrile, and water. researchgate.net

Column Temperature: Maintained at an elevated temperature, such as 45 °C, to reduce viscosity and improve peak shape. researchgate.net

While liquid chromatography is the primary modality for analyzing febuxostat and its analogs, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique where deuterated standards are frequently employed. wikipedia.orgnih.gov In GC-MS analysis, deuterated compounds like this compound are considered ideal internal standards. astm.orgyoutube.com They co-elute very closely with their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio in the mass spectrometer. chromatographyonline.com This allows for precise quantification by correcting for variations in sample injection and ionization efficiency. nih.govyoutube.com The use of an internal standard with a similar polymeric structure helps correct for variable analyte recovery caused by matrix effects and ion source variability. nih.gov

The optimization of chromatographic conditions is crucial for achieving the desired separation of this compound from its non-labeled analog and other potential interferences.

Column Chemistry: Reversed-phase columns, such as C18 and C8, are the standard choice for separating febuxostat and its related non-polar compounds. oup.comijrpc.com The choice between C18 and C8 depends on the desired retention and selectivity for the specific impurities being analyzed.

Mobile Phase Optimization: The mobile phase typically consists of an organic modifier and an aqueous buffer.

Organic Solvent: Acetonitrile and methanol are the most common organic solvents. The ratio of organic to aqueous phase is adjusted to control the retention time and resolution of the analytes. ijprajournal.comwjpr.net For instance, mixtures of phosphate buffer and acetonitrile in ratios like 40:60 (v/v) have been used effectively. ijrpc.com

Aqueous Buffer: Buffers like ammonium acetate, potassium dihydrogen phosphate, or sodium acetate are used to control the pH of the mobile phase. oup.comijrpc.comsphinxsai.com Maintaining a consistent pH is critical for the reproducible ionization state and retention of acidic analytes like this compound. A pH of around 3.0 or 4.0 is often employed. oup.comijrpc.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of deuterated internal standards due to its ability to differentiate compounds based on their mass-to-charge ratios.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of analytes in complex matrices. openaccesspub.orgopenaccesspub.org In this technique, a deuterated internal standard like this compound is added to samples at a known concentration. wikipedia.org The instrument is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). nih.gov

For the analysis of febuxostat, a deuterated internal standard (Febuxostat-d7) has been used with MRM transitions of m/z 324.2 → 262.1, while the parent febuxostat was monitored at m/z 317.1 → 261.1. nih.gov A similar principle applies to this compound. The non-deuterated 3-Descyano febuxostat is identified as an impurity of febuxostat. nih.gov The mass spectrometer would be programmed to monitor a specific transition for 3-Descyano febuxostat and a separate, distinct transition for this compound. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and accurately determine the concentration of the analyte. wikipedia.org

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference (Illustrative Example) |

|---|---|---|---|---|

| Febuxostat | Positive (MRM) | 317.1 | 261.1 | nih.gov |

| Febuxostat-d7 (Internal Standard) | Positive (MRM) | 324.2 | 262.1 | nih.gov |

| 3-Descyano febuxostat | Positive (MRM) | Hypothetical Value | Hypothetical Value | N/A |

| This compound (Internal Standard) | Positive (MRM) | Hypothetical Value | Hypothetical Value | N/A |

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for Exact Mass Measurement

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful technique for the accurate determination of the mass-to-charge ratio (m/z) of an analyte. This high-resolution mass spectrometry (HRMS) approach is crucial in the characterization of reference standards, including isotopically labeled compounds like this compound. The exact mass measurement provides a high degree of confidence in the identity of the compound by confirming its elemental composition.

For this compound, with a molecular formula of C₁₅H₈D₉NO₃S, the theoretical monoisotopic mass can be calculated. An experimentally determined exact mass, typically within a few parts per million (ppm) of the theoretical value, confirms the elemental formula and the successful incorporation of the deuterium (B1214612) atoms. This verification is a fundamental step before its use as an internal standard in quantitative studies. While specific experimental data for the exact mass measurement of this compound is not widely published, the methodology is a standard practice in the characterization of such stable isotope-labeled compounds.

A study on the metabolites of febuxostat utilized ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF/MS) to identify and characterize various metabolites in rat serum and urine. nih.gov This highlights the utility of Q-TOF in providing high-resolution mass data for the structural elucidation of related compounds.

Ionization Techniques (e.g., Electrospray Ionization (ESI)) and Polarity Optimization

Electrospray ionization (ESI) is a soft ionization technique that is widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of a broad range of compounds, including pharmaceuticals and their metabolites. The choice of ionization polarity, either positive or negative, is a critical parameter that is optimized during method development to achieve the best sensitivity for the analyte and the internal standard.

In the bioanalysis of febuxostat and its related compounds, ESI has been the ionization technique of choice. For this compound, as with its non-labeled counterpart and febuxostat itself, the ionization efficiency is typically higher in positive ion mode. This is due to the presence of nitrogen atoms in the thiazole (B1198619) ring which can be readily protonated. Optimization of ESI parameters such as capillary voltage, source temperature, and gas flows is essential to ensure stable and efficient ionization, leading to a robust and sensitive analytical method.

One study on the quantification of febuxostat in human plasma using a deuterated internal standard found that more intense peaks were observed in the positive ion mode of ESI compared to the negative mode. sphinxsai.com This finding is consistent with the chemical structure of the molecule and guides the polarity selection for method development.

Multiple Reaction Monitoring (MRM) Transition Selection and Optimization

In quantitative bioanalysis using tandem mass spectrometry (MS/MS), multiple reaction monitoring (MRM) is the gold standard for achieving high selectivity and sensitivity. This technique involves the selection of a specific precursor ion (Q1) and a specific product ion (Q3) for the analyte and the internal standard. The transition from the precursor to the product ion is unique to the compound of interest, thereby minimizing interferences from the complex biological matrix.

For this compound, the MRM transitions are selected to be specific and to provide a strong signal. The precursor ion will correspond to the protonated molecule [M+H]⁺, and the product ion will be a characteristic fragment generated through collision-induced dissociation (CID). The nine deuterium atoms in this compound result in a precursor ion with an m/z that is 9 units higher than its non-labeled analog.

Several studies have reported the MRM transitions for deuterated internal standards of febuxostat, which are structurally very similar to this compound. For instance, a method for the determination of febuxostat in human plasma used febuxostat-d9 as the internal standard and monitored the transition of m/z 326.1 → 262.0. sphinxsai.com Another study reported the MRM transition for febuxostat-d9 as m/z 324.28 → 279.98. asianpubs.org The slight differences in the reported m/z values can be attributed to the specific deuterated position on the molecule and the instrument calibration.

The optimization of MRM parameters, such as collision energy and declustering potential, is crucial for maximizing the signal intensity of the selected transitions, thereby enhancing the sensitivity of the assay.

| Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Febuxostat-d9 | 326.1 | 262.0 | sphinxsai.com |

| Febuxostat-d9 | 324.28 | 279.98 | asianpubs.org |

| Febuxostat-d7 | 324.2 | 262.1 | nih.gov |

Role as an Internal Standard in Quantitative Bioanalytical Research

The primary application of this compound in research is as an internal standard in quantitative bioanalytical methods. Its structural similarity to the analyte of interest and its mass difference due to the deuterium labeling make it an ideal choice for isotope dilution mass spectrometry.

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise technique for the quantification of analytes in complex matrices. The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample before any sample preparation steps. The internal standard, in this case, this compound, is chemically identical to the analyte and therefore behaves similarly during extraction, chromatography, and ionization.

By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations or losses during the analytical process are compensated for. This is because both the analyte and the internal standard are affected proportionally. The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects and variations in instrument response, leading to highly reliable quantitative results.

Method Validation Parameters for Research Matrix Analysis (e.g., linearity, accuracy, precision, LLOQ, LOD)

For a bioanalytical method to be considered reliable for research applications, it must undergo a rigorous validation process. The validation parameters are established to ensure that the method is accurate, precise, and sensitive for the intended purpose. When using this compound as an internal standard for the quantification of an analyte, the following validation parameters are assessed:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range.

Accuracy: The closeness of the measured concentration to the true concentration. It is expressed as the percentage of the nominal concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is usually expressed as the coefficient of variation (%CV).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected above the background noise, but not necessarily quantified with acceptable accuracy and precision.

Bioanalytical methods for febuxostat using deuterated internal standards have been successfully validated according to regulatory guidelines. For example, one study reported a linear range of 1-6000 ng/mL with a correlation coefficient (r) greater than 0.99. nih.gov The intra- and inter-day precision were within 9.19% and 7.69%, respectively. nih.gov Another method was validated over the concentration range of 15.0–8000 ng/mL. sphinxsai.com

Matrix Effects and Compensation Strategies in Bioanalysis

Matrix effects are a significant challenge in LC-MS-based bioanalysis. They are caused by co-eluting endogenous components from the biological matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. sphinxsai.com Because the internal standard is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized.

In a study quantifying febuxostat in human plasma, the use of febuxostat-d9 as an internal standard was reported to nullify the matrix effect. sphinxsai.com The authors calculated the IS-normalized matrix factor values to be in the range of 0.9-1.2 at low and high quality control concentrations, with a %CV of less than 6%, indicating no significant matrix effect. sphinxsai.com This demonstrates the efficacy of using a deuterated internal standard to ensure the reliability of bioanalytical data.

Impurity Profiling and Related Substance Analysis Methodologies

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification and quantification of impurities in drug substances and products. derpharmachemica.com For febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, a variety of process-related impurities and degradation products have been identified. synthinkchemicals.compharmtech.com The development of sensitive and specific analytical methods is essential for controlling these impurities to meet stringent regulatory requirements. derpharmachemica.com

The synthesis of febuxostat can result in several process-related impurities, including isomers, byproducts, and unreacted starting materials. pharmtech.comnewdrugapprovals.org One such impurity is the descyano analog of febuxostat. nih.gov Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and characterization of these impurities. nih.gov

A study detailing the impurity profile of febuxostat utilized a reverse-phase gradient HPLC system with a Kromasil C18 column and a Q-TOF mass spectrometer with an electrospray ionization (ESI) source. nih.gov This method successfully identified four key impurities: amide, sec-butyl, des-cyano, and des-acid analogs of febuxostat. nih.gov The high mass accuracy of the Q-TOF analyzer was instrumental in confirming the elemental composition of these impurities. nih.gov

For the quantification of potential genotoxic impurities, such as bromo-containing compounds that may be present from the synthesis process, a highly sensitive method using headspace gas chromatography with an electron capture detector (HS-GC-ECD) has been developed. mdpi.com This method demonstrated excellent linearity and achieved low limits of detection (LOD) and quantification (LOQ), ensuring that these impurities can be controlled at trace levels. mdpi.com

Below is a table summarizing typical process-related impurities of febuxostat and the analytical techniques used for their characterization.

| Impurity Name | Common Analytical Technique | Purpose |

| Amide Impurity | LC-MS/MS, HPLC | Identification and Quantification |

| Sec-butyl Impurity | LC-MS/MS, HPLC | Identification and Quantification |

| Des-cyano Febuxostat | LC-MS/MS, HPLC | Identification and Quantification |

| Des-acid Impurity | LC-MS/MS, HPLC | Identification and Quantification |

| Bromo-containing Impurities | HS-GC-ECD | Trace Level Quantification |

Stability-indicating analytical methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the formation of degradation products over time. These methods must be able to separate the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions. benthamdirect.comoup.com

For febuxostat, several stability-indicating RP-HPLC methods have been developed and validated. benthamdirect.combohrium.comnih.gov These methods typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. benthamdirect.comoup.com Studies have shown that febuxostat is particularly sensitive to acidic conditions and oxidation, while being more resistant to alkaline, thermal, and photolytic degradation. benthamdirect.comoup.combohrium.comnih.gov

One validated RP-HPLC method utilized an Agilent C18 column with a mobile phase of 15 mM ammonium acetate buffer (pH 4.8) and acetonitrile (30:70 v/v) at a flow rate of 1 mL/min, with UV detection at 315 nm. benthamdirect.com This method was able to effectively separate febuxostat from its degradation products, demonstrating its specificity and stability-indicating nature. benthamdirect.com

The following table summarizes the stress conditions and outcomes from a stability study of febuxostat.

| Stress Condition | Reagent/Condition | Outcome |

| Acid Hydrolysis | Hydrochloric Acid | Significant Degradation |

| Base Hydrolysis | Sodium Hydroxide | Less Sensitive to Degradation |

| Oxidation | Hydrogen Peroxide | Sensitive to Degradation |

| Thermal Degradation | Heat | Resistant to Degradation |

| Photolytic Degradation | UV Radiation | Resistant to Degradation |

Achieving adequate chromatographic resolution between the API, its analogs, and other impurities is a primary goal in method development. ijrpb.com For febuxostat and its related substances, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique. researchgate.net

The selection of the stationary phase (column), mobile phase composition, pH, and flow rate are critical parameters that are optimized to achieve the desired separation. For instance, a C18 column is frequently used for the analysis of febuxostat and its impurities. nih.govnih.gov The mobile phase often consists of a buffer (such as ammonium acetate or sodium acetate) and an organic modifier like acetonitrile. benthamdirect.combohrium.comnih.gov

A validated RP-HPLC method for related substances in febuxostat tablets aimed for a resolution of not less than 2.0 between all impurity peaks and the main analyte peak. ijrpb.com The linearity of this method was established for all impurities, with correlation coefficients greater than 0.990, indicating a direct relationship between detector response and concentration. ijrpb.com

The table below provides an example of chromatographic conditions used for the analysis of febuxostat and its impurities.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Sodium Acetate Buffer (pH 4.0) and Acetonitrile (40:60, v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 254 nm |

| Linearity Range | 0.1-200 µg/mL |

| Limit of Detection (LOD) | 0.0257 µg/mL |

| Limit of Quantification (LOQ) | 0.0783 µg/mL |

Biochemical Transformation and Metabolic Pathway Elucidation Focus on Chemical Transformation

In Vitro Studies on the Biotransformation of Febuxostat (B1672324) Analogs

In vitro models using systems such as human liver microsomes are instrumental in dissecting the specific chemical changes that febuxostat analogs undergo. These studies allow for a detailed characterization of the biotransformation process, independent of physiological variables.

The biotransformation of febuxostat is a multi-pathway process involving both Phase I and Phase II enzymes. nih.gov The primary route of metabolism is glucuronidation, a Phase II reaction, mediated by several uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) isoforms. nih.govnih.gov Oxidation, a Phase I reaction, represents a lesser but significant pathway, carried out by the cytochrome P450 (CYP) system. nih.govnih.gov

Studies have identified that multiple enzymes from both the UGT and CYP families participate in the metabolism of febuxostat, suggesting a low probability of significant metabolic variation if a single enzyme pathway is inhibited. nih.gov

Table 1: Enzymes Involved in the Biotransformation of Febuxostat

| Enzyme Family | Specific Isoforms Identified | Metabolic Reaction |

|---|---|---|

| UGT (Phase II) | UGT1A1, UGT1A3, UGT1A9, UGT2B7 | Glucuronidation (conjugation) nih.govnih.govdrugbank.com |

| CYP450 (Phase I) | CYP1A2, CYP2C8, CYP2C9 | Oxidation nih.govdrugbank.compatsnap.com |

The enzymatic processes result in the formation of several key metabolites. The major metabolic transformation is the formation of an acyl-glucuronide metabolite, which accounts for a significant portion of the metabolized dose. researchgate.net

Oxidative pathways, mediated by CYP enzymes, yield three pharmacologically active metabolites: 67M-1, 67M-2, and 67M-4. drugbank.comnih.gov The total synthesis of these three major oxidative metabolites has been successfully described, confirming their chemical structures. eurekaselect.com These hydroxy metabolites are typically found at much lower concentrations in plasma compared to the parent drug. drugbank.com

Enzyme kinetic studies provide quantitative measures of the interaction between febuxostat and the enzymes it inhibits or by which it is metabolized. Febuxostat is a potent inhibitor of xanthine (B1682287) oxidase, demonstrating mixed-type inhibition, which indicates it binds to both the oxidized and reduced forms of the enzyme. nih.gov In contrast, its inhibitory effect on metabolic CYP enzymes is minimal. nih.gov An in vitro study using human liver microsomes showed potential for CYP2C8 inhibition, but the observed inhibition constant (Ki) was significantly higher than the typical plasma concentrations of the drug. nih.gov

Table 2: In Vitro Kinetic Parameters for Febuxostat

| Enzyme | Parameter | Value | Note |

|---|---|---|---|

| Xanthine Oxidase (bovine milk) | Ki | 0.6 nM nih.gov | Inhibition constant for the free enzyme. |

| Xanthine Oxidase (bovine milk) | Ki' | 3.1 nM nih.gov | Inhibition constant for the enzyme-substrate complex. |

Application of Deuterated Analogs in Metabolic Tracing

Deuterated analogs, such as 3-Descyano febuxostat-d9, are powerful tools in metabolic research. The substitution of hydrogen with deuterium (B1214612), a stable isotope, allows for the precise tracking of molecules through complex biochemical pathways without altering their fundamental chemical properties. nih.govnih.gov

Isotopic tracing is a technique used to follow the journey of specific atoms through biochemical reactions. nih.gov By introducing a deuterated analog like this compound into an in vitro metabolic system, researchers can use techniques like mass spectrometry to distinguish the labeled metabolites from their non-labeled counterparts. youtube.com

The "3-Descyano" modification removes the cyano group, creating a unique analog to study how this functional group influences metabolic pathways. The "-d9" label, typically placed on the isobutyl group, serves as a tracer. This labeling helps determine the fate of this specific part of the molecule during metabolism. If metabolites containing the deuterium label are detected, it confirms that the deuterated portion of the molecule remained intact during that specific biotransformation.

The use of deuterium is particularly valuable for studying reactions that involve the breaking of carbon-hydrogen (C-H) bonds. A carbon-deuterium (C-D) bond is stronger than a C-H bond, and as a result, it breaks more slowly. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolism at the site of deuteration. nih.gov

By strategically placing the deuterium atoms in this compound, researchers can investigate the specific atomic changes occurring during its biotransformation. For example, if the metabolism of the isobutyl group is a key pathway, the rate of formation of metabolites resulting from changes to this group would be slower for the -d9 analog compared to its non-deuterated version. This allows for the identification of specific C-H bonds that are cleaved during enzymatic reactions and helps to elucidate the precise mechanism of metabolic degradation. nih.gov

Comparative Biochemical Analysis with Parent Compound and Other Analogs

A comparative analysis of this compound with its parent compound, febuxostat, and other analogs provides valuable insights into the role of specific functional groups in the molecule's chemical and biochemical properties.

Structure-Chemical Reactivity Relationships in Enzymatic Systems

The defining structural difference between febuxostat and 3-Descyano febuxostat is the absence of the nitrile (cyano) group at the 3-position of the phenyl ring. nih.gov This modification is anticipated to have a significant impact on the molecule's interaction with enzymatic systems, particularly xanthine oxidase, the target enzyme for febuxostat.

The cyano group in febuxostat is believed to play a role in the proper orientation of the inhibitor within the active site of xanthine oxidase through hydrogen bonding and hydrophobic interactions. researchgate.net Its replacement, likely with a carboxylic acid or amide group resulting from hydrolysis, would alter these interactions. This change in the electronic and steric properties of the substituent at the 3-position could affect the binding affinity and inhibitory potency of the molecule.

Febuxostat is primarily metabolized by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, leading to the formation of an acyl-glucuronide, and to a lesser extent, by cytochrome P450 (CYP) enzymes, which produce oxidative metabolites (67M-1, 67M-2, and 67M-4). drugbank.compatsnap.comnih.gov While direct metabolic studies on this compound are not available, it is plausible that the absence of the cyano group and the presence of a different functional group would influence its susceptibility to these enzymatic transformations. For instance, a carboxylic acid group could be a substrate for UGT enzymes, leading to glucuronide conjugation at a different position compared to febuxostat.

Table 1: Comparison of Febuxostat and 3-Descyano febuxostat

| Feature | Febuxostat | 3-Descyano febuxostat (inferred) |

| Key Functional Group | 3-cyano group on the phenyl ring | Absence of the 3-cyano group (likely replaced by a carboxylic acid or amide) |

| Interaction with Xanthine Oxidase | Cyano group contributes to binding in the active site | Altered binding due to the absence of the cyano group, potentially leading to reduced inhibitory activity |

| Primary Metabolic Pathways | Glucuronidation (UGT enzymes) and Oxidation (CYP enzymes) | Potentially similar pathways, but the rate and site of metabolism may differ |

Investigating Chemical Stability in Biological Milieus

The chemical stability of this compound in biological environments can be inferred from forced degradation studies conducted on its parent compound, febuxostat. These studies have shown that the cyano group of febuxostat is susceptible to hydrolysis under certain conditions.

Specifically, febuxostat has been found to be labile under acidic hydrolysis conditions, leading to the formation of degradation products where the cyano group is hydrolyzed. researchgate.netresearchgate.net This suggests that in acidic biological microenvironments, such as the stomach, a similar transformation could potentially occur, leading to the formation of 3-Descyano febuxostat. Conversely, febuxostat is relatively stable under neutral and basic hydrolytic conditions. researchgate.netresearchgate.net

Therefore, the chemical stability of this compound itself would be different from febuxostat, as it represents a product of the degradation of the cyano moiety. Once formed, its stability would depend on the nature of the functional group that has replaced the cyano group. For instance, a carboxylic acid group is generally stable, while an amide group could be subject to further hydrolysis to a carboxylic acid.

Table 2: Chemical Stability of Febuxostat under Different Conditions

| Condition | Stability of Febuxostat | Implication for 3-Descyano febuxostat formation |

| Acidic Hydrolysis | Labile, cyano group can be hydrolyzed | Potential for formation from febuxostat |

| Neutral Hydrolysis | Largely stable | Low potential for formation from febuxostat |

| Basic Hydrolysis | Largely stable | Low potential for formation from febuxostat |

| Oxidative Conditions | Stable | Low potential for formation from febuxostat |

| Photolytic Conditions | Stable | Low potential for formation from febuxostat |

| Thermal Conditions | Stable | Low potential for formation from febuxostat |

Advanced Research Applications and Methodological Advancements

Integration into High-Throughput Analytical Platforms for Research

High-throughput screening (HTS) platforms are essential in modern drug discovery and metabolism studies, allowing for the rapid analysis of thousands of samples. stanford.edu In this context, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful and indispensable analytical tool due to its high sensitivity, selectivity, and speed. nih.gov The integration of 3-Descyano febuxostat-d9 into these high-throughput workflows is crucial for achieving reliable quantification of the 3-Descyano febuxostat (B1672324) metabolite in numerous biological samples simultaneously.

In a typical HTS setup for metabolic profiling, a known quantity of the deuterated standard, this compound, is added to each sample at the beginning of the preparation process. Since the deuterated standard is chemically identical to the analyte but has a higher mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This co-analysis allows it to serve as a robust internal reference, correcting for variations in sample extraction, matrix effects, and instrument response. This ensures that the quantitative data generated from large-scale screening assays are both accurate and reproducible, which is fundamental for pharmacokinetic and drug metabolism studies. nih.gov

Below is a table representing typical mass spectrometry parameters that would be established for the analysis of a target analyte like 3-Descyano febuxostat using its deuterated standard on a triple quadrupole mass spectrometer, a common setup in high-throughput platforms.

| Parameter | Analyte (3-Descyano febuxostat) | Internal Standard (this compound) | Rationale |

|---|---|---|---|

| Ionization Mode | Positive or Negative ESI | Positive or Negative ESI | Chosen to maximize signal intensity for the compound's chemical structure. |

| Precursor Ion (Q1) [m/z] | 292.1 | 301.1 | Represents the mass of the protonated/deprotonated molecule. The +9 Da shift is due to the nine deuterium (B1214612) atoms. |

| Product Ion (Q3) [m/z] | (Hypothetical) 246.1 | (Hypothetical) 255.1 | A stable fragment ion generated after collision-induced dissociation, specific to the molecule's structure. |

| Dwell Time (ms) | 50-100 | 50-100 | Time spent acquiring data for each transition, optimized for peak shape and sensitivity in rapid HTS analyses. |

Potential for Novel Synthetic Applications of this compound

The primary synthetic application of this compound is its production as a high-purity stable isotope-labeled internal standard. The synthesis itself requires specialized techniques to introduce nine deuterium atoms into the isobutoxy side chain of the molecule. synzeal.com Beyond this primary purpose, the methodologies developed for its synthesis hold potential for broader applications.

The synthetic pathways created to produce this compound can be adapted to generate a panel of other deuterated metabolites of febuxostat. derpharmachemica.com Febuxostat is known to be metabolized into several active hydroxylated forms. By modifying the synthetic route, it is possible to create deuterated versions of these other metabolites, providing a complete toolkit of internal standards for comprehensive pharmacokinetic studies.

Furthermore, this compound can serve as a deuterated building block or intermediate for the synthesis of more complex molecules. Researchers could potentially use it to construct second-generation drug candidates with modified pharmacokinetic profiles. The strategic placement of deuterium can sometimes alter a drug's metabolism, a concept known as the "deuterium kinetic isotope effect," which is an area of active investigation in medicinal chemistry.

Development of New Analytical Workflows Utilizing Deuterated Standards

The availability of high-quality deuterated standards like this compound is a cornerstone for the development and validation of new, robust analytical workflows. These workflows are essential for regulatory submissions and are designed to be highly selective, sensitive, and reproducible. nih.govnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.

A modern analytical workflow incorporating this compound would typically involve several key stages, outlined in the table below.

| Stage | Description | Role of this compound |

|---|---|---|

| 1. Sample Spiking | A precise amount of this compound solution is added to the biological sample (e.g., plasma, urine) at the very beginning of the process. | Acts as an internal reference from the earliest stage to control for procedural variability. |

| 2. Sample Preparation | The target analyte and the internal standard are extracted from the complex biological matrix using techniques like liquid-liquid extraction (LLE) or protein precipitation (PPT). nih.gov | Because it behaves identically to the non-deuterated analyte, it accurately reflects the extraction efficiency and compensates for any sample loss. |

| 3. Chromatographic Separation | The extracted sample is injected into an HPLC or UPLC system. The analyte and internal standard are separated from other matrix components and co-elute from the analytical column. nih.gov | Confirms the chemical similarity through co-elution and provides a distinct signal in the mass spectrometer due to the mass difference. |

| 4. Mass Spectrometric Detection | The eluent is ionized and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument specifically monitors the precursor-to-product ion transitions for both the analyte and the deuterated standard. nih.govopenaccesspub.org | Allows for interference-free detection. The ratio of the analyte's peak area to the standard's peak area is used for quantification, correcting for instrument fluctuations. |

| 5. Data Analysis & Quantification | A calibration curve is generated using known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is calculated from this curve based on the measured peak area ratio. | Ensures high accuracy and precision in the final calculated concentration, as the ratio-based method is independent of variations in sample volume and instrument sensitivity. |

Emerging Analytical Techniques for Deuterated Standards

While triple quadrupole LC-MS/MS is the workhorse for targeted quantification, emerging analytical techniques are providing even deeper insights. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS, is increasingly used in metabolite identification and analysis. nih.gov

When used with this compound, HRMS offers several advantages:

Enhanced Specificity: HRMS provides highly accurate mass measurements, which can confirm the elemental composition of both the standard and the target metabolite, further reducing the risk of interferences.

Metabolite Discovery: In untargeted or semi-targeted metabolomics studies, the known accurate mass and retention time of this compound can be used as an anchor point to help identify and characterize other unknown or unexpected febuxostat metabolites in the same sample. nih.gov

Isotopic Purity Confirmation: HRMS can be used to assess the isotopic purity of the deuterated standard itself, ensuring that it is not contaminated with its non-deuterated version, which is critical for the accuracy of the quantitative assays.

Another advancing area is microflow or nanoflow LC-MS, which uses much lower flow rates. These techniques can significantly increase sensitivity, allowing for the quantification of metabolites from very small sample volumes, such as in pediatric studies or when sample availability is limited. The use of deuterated standards like this compound remains essential in these ultrasensitive methods to ensure analytical robustness.

Integration into Systems Biology Approaches as a Chemical Probe/Standard (analytical, not biological effect)

Systems biology aims to understand the complex interactions within a biological system by integrating data from various "-omics" fields, including genomics, proteomics, and metabolomics. In this context, metabolomics provides a functional readout of the physiological state of a cell or organism.

The role of this compound in systems biology is strictly as an analytical standard , not as a biologically active probe. Its function is to enable the precise and accurate quantification of its non-deuterated counterpart, the 3-Descyano febuxostat metabolite. This accurate quantitative data is vital for constructing reliable pharmacokinetic/pharmacodynamic (PK/PD) models.

For example, in a systems pharmacology study of febuxostat, researchers might measure the levels of febuxostat, its primary metabolites (including 3-Descyano febuxostat), and endogenous metabolites (like uric acid) over time. By using this compound as an internal standard, they can generate high-quality concentration data for the metabolite. This data is then fed into computational models to:

Map the metabolic fate of the drug with high confidence.

Understand how drug administration perturbs the endogenous purine (B94841) metabolism pathway.

Identify potential correlations between metabolite levels and therapeutic or off-target effects.

Ultimately, the integration of highly accurate metabolite data, enabled by deuterated standards like this compound, strengthens the predictive power of systems biology models, contributing to a better understanding of drug action and advancing the goals of personalized medicine.

Q & A

Q. What steps ensure reproducibility in deuterated compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.